

# Phase I Clinical Trial Results: BI 653048 Phosphate vs. Prednisolone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | BI 653048 phosphate |           |
| Cat. No.:            | B12294497           | Get Quote |

This guide provides a comparative analysis of the Phase I clinical trial results for **BI 653048 phosphate**, a novel nonsteroidal and functionally selective glucocorticoid receptor (GR) agonist, against the well-established corticosteroid, prednisolone. The data is compiled from three Phase I proof-of-mechanism studies (NCT02217644, NCT02217631, NCT02224105) conducted in healthy male subjects.

BI 653048 is designed as a "dissociated" GR agonist, aiming to separate the anti-inflammatory effects (transrepression) from the adverse metabolic effects (transactivation) commonly associated with traditional glucocorticoids.

## Data Presentation Pharmacodynamic and Efficacy Comparison

The following table summarizes the comparative pharmacodynamic and efficacy data between BI 653048 and prednisolone.



| Parameter                                          | BI 653048 (200 mg)      | Prednisolone (20<br>mg) | Key Finding                                                                  |
|----------------------------------------------------|-------------------------|-------------------------|------------------------------------------------------------------------------|
| Anti-inflammatory<br>Efficacy                      | Comparable              | Comparable              | Both treatments<br>demonstrated similar<br>anti-inflammatory<br>effects.     |
| Gene Expression<br>(Reduced vs.<br>Prednisolone)   | IL1R2, ITGB3, SDPR      | -                       | BI 653048 showed reduced expression of these genes compared to prednisolone. |
| Gene Expression<br>(Comparable to<br>Prednisolone) | FKBP5, ZBTB16,<br>DDIT4 | -                       | Expression levels of these genes were similar between the two treatments.    |

### **Safety and Tolerability Comparison**

This table outlines the key safety and tolerability findings from the Phase I trials.



| Parameter                                              | BI 653048 (200 mg) | Prednisolone (20<br>mg) | Key Finding                                                                                                               |
|--------------------------------------------------------|--------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Overall Tolerability                                   | Well tolerated     | -                       | BI 653048 was found<br>to be well tolerated in<br>healthy subjects.                                                       |
| Metabolic Effects (C-<br>peptide, glucose,<br>insulin) | Moderate changes   | -                       | Changes in metabolic markers were moderate with BI 653048 compared to prednisolone.                                       |
| Cortisol Levels                                        | Moderate changes   | -                       | BI 653048 induced<br>moderate changes in<br>cortisol levels.                                                              |
| Bone Metabolism<br>(Osteocalcin)                       | Greater reduction  | -                       | A more significant reduction in osteocalcin was observed with BI 653048, indicating a potential for side effects on bone. |

### **Experimental Protocols**

The pooled results for BI 653048 were derived from three distinct Phase I clinical trials:

- Single Rising-Dose Study (NCT02217631): This trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of BI 653048 in healthy male subjects.
- Multiple Rising-Dose Study (NCT02217644): This study assessed the safety, tolerability, and pharmacokinetics of multiple ascending doses of BI 653048, providing insights into the drug's behavior with repeated administration.



Pharmacodynamic Study with Lipopolysaccharide (LPS) Challenge (NCT02224105): This
was a multiple parallel-arm dose study where an intravenous LPS challenge was used to
induce an inflammatory response. The study aimed to assess the in vivo pharmacodynamics
of BI 653048 and compare its anti-inflammatory effects with those of prednisolone.

# Visualizations Signaling Pathway of Glucocorticoid Receptor Agonists

The following diagram illustrates the mechanism of action for glucocorticoid receptor agonists like BI 653048.





Click to download full resolution via product page

Glucocorticoid Receptor Signaling Pathway

## **Experimental Workflow of Phase I Trials**



This diagram outlines the general workflow of the three Phase I studies conducted for BI 653048.



#### Click to download full resolution via product page

### Phase I Trial Experimental Workflow

In conclusion, the Phase I trials demonstrated that BI 653048 has comparable antiinflammatory efficacy to prednisolone. However, the studies also indicated that the undesirable side-effect profile associated with glucocorticoid steroids could not be entirely dissociated from BI 653048, as evidenced by the significant reduction in osteocalcin.

To cite this document: BenchChem. [Phase I Clinical Trial Results: BI 653048 Phosphate vs. Prednisolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12294497#bi-653048-phosphate-clinical-trial-results-phase-i]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com